molecular formula C10H13N5O3S B1664700 2'-Deoxythioguanosine CAS No. 789-61-7

2'-Deoxythioguanosine

Cat. No. B1664700
CAS RN: 789-61-7
M. Wt: 283.31 g/mol
InChI Key: SCVJRXQHFJXZFZ-KVQBGUIXSA-N
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Description

2’-Deoxythioguanosine is a small molecule that is currently under investigation . It is also known by other names such as 2-amino-9-(2-deoxy-.beta.-d-erythro-pentofuranosyl)-6-mercaptopurine, 2’-deoxy-6-thioguanosine, 2’-desoxy-6-thioguanosine, Beta-2’-deoxythioguanosine, and Thioguanine deoxyriboside .


Synthesis Analysis

The α- and β-anomers of 2’-deoxythioguanosine were prepared with a radiocarbon label in the sugar moiety and a radiosulfur label in the base . In vivo experiments were conducted with Mecca Lymphosarcoma ascites cells in mice .


Molecular Structure Analysis

The molecular structure of 2’-Deoxythioguanosine is similar to other members of the purine riboswitch family, but contains key differences within the ligand binding core . A two-nucleotide insertion in the three-way junction promotes novel base-base interactions .


Chemical Reactions Analysis

The iron Fenton oxidation of 2’-deoxyguanosine found reactions in bicarbonate buffer yield 8-oxo-2’-deoxyguanosine and spiroiminodihyantoin consistent with CO3˙− . Reactions in phosphate buffer furnished high yields of sugar oxidation products consistent with HO˙ .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Deoxythioguanosine include a logP of -0.92, a pKa (Strongest Acidic) of 10.99, a pKa (Strongest Basic) of 1.24, a Physiological Charge of 0, a Hydrogen Acceptor Count of 6, a Hydrogen Donor Count of 4, a Polar Surface Area of 117.92 Å 2, and a Rotatable Bond Count of 2 .

Scientific Research Applications

Molecular Structures and Electron Affinities

A study by Richardson et al. (2004) explored the molecular structures and electron affinities of DNA nucleosides, including 2'-deoxythioguanosine (dG). This research focused on understanding the geometric parameters and charge distributions in both neutral and anionic forms of these nucleosides, which is crucial for comprehending DNA's chemical behavior at a molecular level (Richardson et al., 2004).

DNA Topoisomerase II Activity

Krynetskaia et al. (2000) investigated the impact of deoxythioguanosine substitution on DNA cleavage stabilized by human topoisomerase II. Their findings highlight how thioguanine incorporation in DNA can alter the enzyme's activity, providing insights into the molecular mechanisms of thiopurines and their influence on DNA structure and function (Krynetskaia et al., 2000).

Nucleic Acid Biophysics

Sholokh et al. (2015) developed deoxythienoguanosine (d(th)G) as a means to overcome deficiencies in fluorescent nucleoside analogs like 2-aminopurine. Their research underscores the role of such analogs in studying DNA's structural and dynamical information, contributing significantly to the field of nucleic acid biophysics (Sholokh et al., 2015).

DNA Chain Breaks and Cell Cycle Arrest

Research by Azuma et al. (2001) on 2'-C-cyano-2'-deoxy-1-beta-D-arabino-pentofuranosylcytosine showed its role in causing DNA strand breaks and cell cycle arrest, indicating potential therapeutic applications in cancer treatment and understanding the cellular response to DNA damage (Azuma et al., 2001).

Anticancer Research

Studies like those conducted by Lepage et al. (2004) and Bellezza et al. (2008) have explored the potential of 2'-deoxythioguanosine derivatives in cancer research, including their effects on cell proliferation and sensitivity to anticancer drugs, emphasizing the compound's relevance in developing new therapeutic strategies (Lepage et al., 2004), (Bellezza et al., 2008).

RNA Interference and Therapeutic Applications

Prakash et al. (2005) examined the effects of chemical modifications in short interference RNA activity, including 2'-deoxy-nucleoside residues. Their findings contribute to the design of effective and stable RNA interference-based therapies (Prakash et al., 2005).

Transcriptome Analysis in Drug Therapy

A study by Coulthard et al. (2017) on azathioprine treatment demonstrated the utility of deoxythioguanosine in transcriptome analysis to understand drug mechanisms, providing a foundation for more effective drug therapy strategies (Coulthard et al., 2017).

Safety And Hazards

The α-anomer of 2’-deoxythioguanosine was found to be much less toxic than the β-anomer, thioguanine riboside, and thioguanine .

Future Directions

Future research could focus on the potential clinical use of β-2′-deoxythioguanosine (β-TGdR) for the treatment of hematologic tumors resistant to 6-thioguanine (TG) . Further studies are needed to understand the mechanism of action and the pharmacokinetics of 2’-Deoxythioguanosine .

properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(19)14-10)12-3-15(8)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H3,11,13,14,19)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVJRXQHFJXZFZ-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=S)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64039-27-6 (mono-hydrate)
Record name beta-2'-Deoxythioguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4021345
Record name beta-Thioguanosine deoxyriboside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxythioguanosine

CAS RN

789-61-7
Record name 2′-Deoxy-6-thioguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=789-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-2'-Deoxythioguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Thioguanosine deoxyriboside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-DEOXYTHIOGUANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR0RFB46DF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name beta-THIOGUANIDINE DEOXYRIBOSIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
281
Citations
RH Iwamoto, EM Acton, L Goodman - Journal of Medicinal …, 1963 - ACS Publications
… thiols, -IX and /3-IX (2 '-deoxythioguanosine, which is of special interest for possible antitumor … Thus the synthesis of 2'-deoxythioguanosine (/3-IX) was of interest for investigation of this …
Number of citations: 70 pubs.acs.org
GA LePage, IG Junga, B Bowman - Cancer Research, 1964 - AACR
The α- and β-anomers of 2′-deoxythioguanosine were studied in mice, in comparison with thioguanine riboside and thioguanine, as to host toxicity, capacity to become incorporated …
Number of citations: 79 aacrjournals.org
PN Rao, EJ Freireich, GP Bodey, JA Gottlieb, ML Smith - Cancer Research, 1974 - AACR
This study was designed to demonstrate the importance of sequence in the administration of 1-β-darabinofuranosylcytosine (ara-C) and β-2′-deoxythioguanosine in combination …
Number of citations: 8 aacrjournals.org
RH Iwamoto, EM Acton, L Goodman - Nature, 1963 - nature.com
… certain common antitumour drugs, we have recently reported the synthesis of the 2′-deoxyriboside of 6-mercaptopurine 2 ; we now describe the synthesis of 2′-deoxythioguanosine (…
Number of citations: 7 www.nature.com
HO Douglass Jr, PT Lavin, J Woll, JF Conroy… - Cancer, 1978 - Wiley Online Library
… Beta-2'deoxythioguanosine (BTG) was introduced for use in previously treated patients with colorectal cancer because of a suggestion of activity in tumor systems resistant to TG.',15 …
GA LePage - Canadian Journal of Biochemistry, 1968 - cdnsciencepub.com
Preparations of α-2′-deoxythioguanosine (α-TGdR) completely free of β-2′-deoxythioguanosine (β-TGdR) were made and labeled with radiosulfur. A purified preparation of …
Number of citations: 48 cdnsciencepub.com
A Peery, GA LePage - Cancer Research, 1969 - AACR
Conditions for the conversion of α-2′-deoxythioguanosine (α-TGdR) and β-2′-deoxythioguanosine (β-TGdR) to nucleotides were studied in extracts of murine and human tissues. …
Number of citations: 43 aacrjournals.org
SC Barranco, RM Humphrey - Cancer Research, 1971 - AACR
Synchronized Chinese hamster ovary cells were most sensitive to β-2′-deoxythioguanosine (β-TGdR) in early and mid S phase. However, little effect on DNA synthesis was observed. …
Number of citations: 39 aacrjournals.org
WW Lee, AP Martinez, L Goodman… - The Journal of Organic …, 1972 - ACS Publications
The silyl derivatives of 2-amino-6-chloropurine and 2-acetamido-6-chloropurine react readily with halo sugars in the presence ofmercuric cyanide to afford nucleosides in high yields. …
Number of citations: 49 pubs.acs.org
Y Nakai, GA LePage - Cancer Research, 1972 - AACR
Studies were made on the phosphorylation of α- and β-2′-deoxythioguanosine (α- and β-TGdR) in crude extracts of several mouse tumors, normal mouse tissues, calf thymus, a series …
Number of citations: 37 aacrjournals.org

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